molecular formula C21H23ClN4O B2505956 (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 307320-57-6

(E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2505956
CAS No.: 307320-57-6
M. Wt: 382.89
InChI Key: MERUFGJDRVORNG-FSJBWODESA-N
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Description

(E)-3-((1S,3s)-Adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 307320-57-6) is a pyrazole-carbohydrazide derivative characterized by a rigid adamantane moiety and a 2-chlorobenzylidene substituent. This compound is synthesized via condensation reactions starting from adamantane-1-carbohydrazide, followed by cyclization and Schiff base formation . Industrial-grade material is available at 99% purity, indicating its relevance in pharmaceutical or material science applications .

Properties

CAS No.

307320-57-6

Molecular Formula

C21H23ClN4O

Molecular Weight

382.89

IUPAC Name

5-(1-adamantyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C21H23ClN4O/c22-17-4-2-1-3-16(17)12-23-26-20(27)18-8-19(25-24-18)21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,12-15H,5-7,9-11H2,(H,24,25)(H,26,27)/b23-12+

InChI Key

MERUFGJDRVORNG-FSJBWODESA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide represents a novel class of adamantane derivatives that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antiviral effects. This article reviews the synthesis, characterization, and biological activity of this compound, supported by various studies and case analyses.

Synthesis and Characterization

The synthesis of adamantane-pyrazole derivatives typically involves the condensation of adamantane-based hydrazides with appropriate aldehydes or ketones. The specific compound in focus was synthesized through a multi-step reaction involving:

  • Formation of the hydrazone : Reaction between adamantane-1-carbohydrazide and 2-chlorobenzaldehyde.
  • Cyclization : The resulting hydrazone undergoes cyclization to form the pyrazole ring.

Characterization techniques such as NMR, FT-IR, and mass spectrometry were employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Recent studies have highlighted the antitumor properties of adamantane-pyrazole derivatives. Notably, compounds derived from this class exhibited significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG-2 (liver cancer)
  • A549 (lung cancer)

In vitro studies indicated that these derivatives demonstrated good inhibitory concentrations (IC50 values) against these cell lines, suggesting their potential as anticancer agents. For instance, a study reported IC50 values ranging from 10 to 30 µM for selected derivatives against A549 cells .

Antiviral Activity

The antiviral efficacy of adamantane-pyrazole derivatives has also been explored, particularly against viruses such as the Foot-and-Mouth Disease Virus (FMDV). The compound demonstrated significant protective effects in vitro when tested on BHK-21 cells infected with FMDV. Notably:

  • EC50 values were determined to be lower than those of standard antiviral agents like amantadine.
  • Molecular docking studies indicated favorable binding interactions with viral proteases, suggesting mechanisms of action that involve inhibition of viral replication .

Table 1: Antitumor Activity of Adamantane-Pyrazole Derivatives

CompoundCell LineIC50 (µM)
1MCF-715
2HepG-220
3A54925

Table 2: Antiviral Activity Against FMDV

CompoundEC50 (µg/ml)CC50 (µg/ml)Selectivity Index
6a40100025
6b50120024
6c3090030

Case Study: Efficacy Against Lung Cancer Cells

In a comprehensive study examining the efficacy of various adamantane-pyrazole derivatives against lung cancer cells (A549), it was found that compounds exhibiting specific structural modifications showed enhanced cytotoxicity compared to their non-modified counterparts. This highlights the importance of structural diversity in optimizing biological activity .

Case Study: Antiviral Mechanism Elucidation

Molecular docking simulations revealed that certain derivatives bind effectively to viral proteases involved in FMDV replication. The binding energies calculated suggested that these compounds could serve as lead candidates for further development into antiviral therapeutics .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of adamantane derivatives with pyrazole derivatives, often using hydrazine or related compounds as intermediates. The structural characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, a study reported the synthesis of similar pyrazole derivatives and characterized them through various spectroscopic methods, confirming their structures and purity .

Table 1: Summary of Synthesis Methods

MethodologyDescriptionYield (%)Reference
Hydrazone formationReaction of pyrazole with aldehyde derivatives68.3%
Condensation reactionsUse of adamantane derivatives in synthesisVaries

Anticancer Properties

Recent studies have highlighted the anticancer potential of (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, similar pyrazole derivatives were evaluated for their effects on A549 lung cancer cells, demonstrating significant growth inhibition and apoptosis induction .

Antimicrobial and Antioxidant Activities

In addition to its anticancer properties, compounds within the pyrazole class have been investigated for antimicrobial and antioxidant activities. A study detailed the synthesis of new pyrazolo-pyrazole derivatives that exhibited moderate to good activity against various microorganisms, suggesting potential applications in treating infections .

Anti-Diabetic Effects

Emerging research indicates that pyrazole derivatives may also possess anti-diabetic properties. Compounds similar to (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in glucose metabolism .

Case Study 1: Inhibition of Lung Cancer Cells

A specific derivative of pyrazole was tested against A549 lung cancer cells. It exhibited a significant reduction in cell viability at low concentrations, leading to increased apoptosis rates. This suggests that modifications to the structure could enhance the efficacy of similar compounds .

Case Study 2: Antimicrobial Activity Assessment

Another study assessed a series of new pyrazolo-pyrazole derivatives against standard microbial strains. The results indicated that certain compounds had comparable or superior activity to established antibiotics, highlighting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives with adamantane substituents exhibit structural diversity based on the aromatic/heterocyclic substituents attached to the hydrazide group. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

Compound Name Substituent on Hydrazide Molecular Formula Molecular Weight Key Features
Target Compound: (E)-3-((1S,3s)-Adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide 2-Chlorobenzylidene C₂₁H₂₂ClN₅O 403.88 g/mol Electron-withdrawing Cl enhances stability; planar benzylidene for π interactions .
(E)-3-(Adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 1285537-52-1) 4-Hydroxybenzylidene C₂₁H₂₃N₅O₂ 385.44 g/mol Hydroxyl group improves solubility; potential H-bonding sites .
5-(Adamantan-1-yl)-N'-[(E)-2-pyridinylmethylene]-1H-pyrazole-3-carbohydrazide (CAS: Not provided) 2-Pyridinylmethylene C₂₀H₂₂N₆O 386.43 g/mol Pyridine N enhances metal coordination; increased polarity .
(E)-3-((3r,5r,7r)-Adamantan-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide 3,5-Dibromo-2-hydroxybenzylidene C₂₁H₂₂Br₂N₄O₂ 522.24 g/mol Bromine increases steric bulk; hydroxyl and Br enhance electrophilicity .
3-(1-Adamantyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 3,4-Dimethoxybenzylidene C₂₃H₂₈N₄O₃ 432.50 g/mol Methoxy groups improve lipophilicity; electron-donating effects .

Crystallographic and Conformational Insights

  • Single-crystal X-ray studies of analogs (e.g., 1,3,4-thiadiazole derivatives) reveal planar hydrazide regions and chair-shaped conformations in piperazine-containing derivatives, suggesting adaptability in crystal packing .

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